Calcium glycerophosphate
Overview
Description
Calcium glycerophosphate is a calcium salt of glycerophosphoric acid. It appears as a white, fine, slightly hygroscopic powder. This compound is commonly used as a dietary supplement to provide calcium and phosphorus, essential minerals for various bodily functions. It is also an ingredient in dental products due to its cariostatic properties, which help prevent dental caries .
Mechanism of Action
Target of Action
Calcium glycerophosphate primarily targets the enamel of teeth and the urinary bladder . It is used in dental products to prevent dental caries and as a medication to treat low levels of phosphate or calcium . It is suggested that this compound promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .
Mode of Action
this compound acts by increasing the acid-resistance of the enamel, enhancing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels . It also appears to reduce cellular inflammation in the urinary bladder and non-irritatively encourage cellular reproduction . This is possibly a result of the uniquely free calcium ion and/or the glycerophosphate moiety, working singly or together .
Biochemical Pathways
Glycerophosphate, a component of this compound, can be synthesized by two different de novo pathways. The main de novo formation pathway in plant and animal tissues is the sequential acylation of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .
Pharmacokinetics
The solubility of this compound, which affects its bioavailability, is dependent on the pH of the environment . As pH increases, the solubility of this compound also increases . Each salt produces a different ph in distilled water, affecting its solubility value .
Result of Action
The action of this compound results in an anti-caries effect, increased acid-resistance of the enamel, increased enamel mineralization, modified plaque, and elevated calcium and phosphate levels . It also reduces cellular inflammation in the urinary bladder and encourages cellular reproduction .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other ions. The solubility of this compound, which affects its bioavailability and efficacy, is dependent on the pH of the environment . The presence of other ions could also potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Calcium glycerophosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main and only benefit of this compound is that it provides absorbable calcium . Along with phosphorus, calcium is the main mineral in our bones and teeth . These two minerals form tight bonds in the bones and teeth to keep them strong .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a vital role in the release of all neurotransmitters, clotting the blood after an injury, contracting our muscles, and more .
Molecular Mechanism
This compound may act through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed. It has been found that using inorganic phosphate instead of β-glycerophosphate has advantages in preserving transepithelial electrical resistance (TEER) and attenuating increases in mannitol flux rates during hypoxia or cytokine stimulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium glycerophosphate can be synthesized by reacting calcium chloride with glycerophosphate in an aqueous solution. The reaction is typically carried out under stirring and heating conditions. The pH of the reaction mixture is controlled using glutamic acid. After the reaction is complete, the mixture undergoes solid-liquid separation while hot, followed by drying to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced by combining glycerol, monocalcium phosphate, and phosphoric acid in an agitated reactor. A small amount of citric acid is added to facilitate the reaction. The mixture is then diluted, filtered, concentrated, precipitated, and dried to yield a high-calcium content product .
Chemical Reactions Analysis
Types of Reactions: Calcium glycerophosphate primarily undergoes hydrolysis, where it dissociates into calcium ions and glycerophosphate. This dissociation is crucial for its absorption and bioavailability in the body .
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs in the digestive tract.
Buffering Reactions: In dental applications, this compound acts as a pH buffer in plaque, interacting with acids produced by bacteria.
Major Products Formed:
Calcium Ions: Essential for various physiological functions, including bone formation and muscle contraction.
Glycerophosphate: Plays a role in metabolic pathways and cellular functions.
Scientific Research Applications
Calcium glycerophosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.
Biology: Studied for its role in cellular metabolism and as a supplement in cell culture media.
Industry: Incorporated into animal feed additives to enhance calcium and phosphorus intake in livestock.
Comparison with Similar Compounds
Calcium Phosphate: Another calcium salt used for similar purposes, such as bone health and dental applications.
Calcium Carbonate: Commonly used as a calcium supplement but lacks the phosphate component.
Calcium Citrate: Known for its high bioavailability but does not provide phosphate.
Uniqueness of Calcium Glycerophosphate: this compound uniquely combines calcium and phosphate in a single compound, making it beneficial for both calcium and phosphate supplementation. Its buffering properties and role in dental health further distinguish it from other calcium salts .
Properties
IUPAC Name |
calcium;2,3-dihydroxypropyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIRHXNCFWGFJE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7CaO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57-03-4 (Parent) | |
Record name | Calcium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40873179 | |
Record name | Calcium 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |
Record name | Calcium 1-glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium glycerol phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium glycerophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |
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Record name | Calcium 1-glycerophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium glycerophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Calcium glycerol phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Calcium 2,3-hydroxypropyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM 1-GLYCEROPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Calcium glycerophosphate (CaGP) in biological systems?
A1: CaGP acts as an inhibitor of intestinal alkaline phosphatase F3 [, ]. This enzyme is responsible for dephosphorylating sphingosine-1-phosphate (S1P), a key molecule involved in maintaining intestinal epithelial integrity. By inhibiting alkaline phosphatase, CaGP increases S1P concentrations, thus promoting intestinal integrity. [, ]
Q2: Can you explain the role of sphingosine-1-phosphate (S1P) in maintaining gut epithelial integrity?
A2: S1P is a signaling molecule that plays a crucial role in regulating cell survival, proliferation, migration, and barrier function in various tissues, including the gut epithelium. It exerts its effects by binding to specific receptors on cell surfaces, initiating downstream signaling pathways that strengthen tight junctions between epithelial cells, reducing permeability and maintaining gut barrier integrity. [, ]
Q3: How does this compound impact gut permeability in the context of hypoxia?
A3: Hypoxia, a condition of low oxygen supply, can disrupt gut epithelial integrity, leading to increased permeability. Studies using Caco-2 cell monolayers, a model of intestinal epithelial transport, have shown that CaGP can mitigate hypoxia-induced increases in transepithelial permeability. [, ] Even at low concentrations (1 μM), CaGP preserved transepithelial electrical resistance (TEER) and attenuated the increase in mannitol flux rates, indicating improved barrier function during hypoxia. [, ]
Q4: Beyond hypoxia, are there other conditions where this compound demonstrates a protective effect on gut permeability?
A4: Yes, research indicates that CaGP might offer protection against gut permeability increases caused by various factors, including:
- Cytokine Stimulation: CaGP reduced transepithelial electrical resistance (TEER) loss and mannitol flux increases induced by a mixture of cytokines (TNFα, ILβ, and IFNγ) in Caco-2 cell monolayers. [, ]
- α-Gliadin Peptide 31-55 Exposure: While less effective in preserving TEER, CaGP significantly attenuated the increase in mannitol flux induced by α-gliadin peptide 31-55, a gluten peptide fragment implicated in celiac disease, in Caco-2 cells. [, ] It also helped maintain E-cadherin protein levels, crucial for tight junction integrity. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C3H7CaO6P. It has a molecular weight of 210.14 g/mol. [, ]
Q6: Are there different forms of this compound?
A6: Yes, this compound can exist as different isomers, with α-Calcium glycerophosphate and β-Calcium glycerophosphate being the most relevant. These isomers differ in the configuration of the hydroxyl group at the second carbon atom of the glycerophosphate moiety. [, ]
Q7: What are the properties of different this compound hydrates?
A7: Research has shown that α-calcium glycerophosphate can exist as a dihydrate and a monohydrate. The dihydrate form is unstable in water, while the monohydrate shows stability. [] The differences in their physical behavior suggest that the choice of hydrate could be crucial depending on the intended application, particularly in aqueous solutions. []
Q8: How does this compound behave in parenteral nutrition solutions?
A8: Studies have demonstrated that this compound exhibits superior solubility compared to conventional mineral salts like calcium gluconate and potassium phosphates in parenteral nutrition solutions. [, ] This enhanced solubility is crucial for achieving therapeutic doses of calcium and phosphorus in low-birth-weight infants receiving total parenteral nutrition, potentially preventing bone undermineralization. []
Q9: Has this compound been investigated for its remineralization potential in dentistry?
A9: Yes, this compound is investigated for its role in oral health, particularly its potential to enhance remineralization of tooth enamel:
- Mouthrinses and Dentifrices: Studies suggest that fluoride mouth rinses containing CaGP demonstrate a remineralization effect on demineralized primary enamel in vitro. [, ] Similar effects are observed with low-fluoride dentifrices supplemented with CaGP. []
- Combination Therapies: Research shows that a this compound/sodium monofluorophosphate system can provide a greater anti-caries effect compared to sodium monofluorophosphate alone, highlighting a synergistic effect. []
- Mechanism in Caries Prevention: While several mechanisms are proposed, elevating calcium levels in plaque is considered the most plausible explanation for the cariostatic effect of CaGP. []
Q10: What analytical techniques are commonly used to characterize and quantify this compound?
A10: Various analytical techniques are employed for studying CaGP:
- Ion Chromatography: This method allows for the simultaneous determination of this compound, particularly useful for analyzing complex matrices like toothpaste where interferences may be present. []
- Atomic Absorption and Emission Spectroscopy: These techniques are used to measure the concentration of specific elements, including calcium, in biological samples and formulations containing CaGP. [, ]
- Spectrophotometry: This method can assess the turbidity of solutions, providing insights into the solubility and precipitation behavior of CaGP under different conditions. []
- Light Microscopy: This technique allows for the visualization of crystal formation, providing valuable information on the solubility of CaGP in various solutions, such as parenteral nutrition formulations. []
- Laser Fluorescence: This method is employed to assess mineral density, particularly in dental studies evaluating the remineralization potential of CaGP on tooth enamel. [, ]
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